Ethyl 7-(3-bromophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a heptanoate chain with a keto group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-bromophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 7-(3-bromophenyl)-7-oxoheptanoic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-(3-bromophenyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(3-bromophenyl)-7-hydroxyheptanoate.
Substitution: Formation of 7-(3-aminophenyl)-7-oxoheptanoate or 7-(3-thiophenyl)-7-oxoheptanoate.
Scientific Research Applications
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the keto and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate can be compared with similar compounds such as:
Ethyl 7-phenyl-7-oxoheptanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate: The position of the bromine atom on the phenyl ring can influence the compound’s properties.
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate: The presence of chlorine instead of bromine can affect the compound’s reactivity and interactions.
This compound is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-(3-bromophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZERDSNBNVRDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645513 |
Source
|
Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-71-7 |
Source
|
Record name | Ethyl 3-bromo-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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